1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a methoxy group, a chloro group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe final step often involves the formation of the chromeno[2,3-c]pyrrole core through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures, such as certain anticancer agents.
Uniqueness
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the benzyloxy and methoxy groups, along with the chloro and thiazole moieties, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C28H19ClN2O5S |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
7-chloro-1-(3-methoxy-4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H19ClN2O5S/c1-34-22-13-17(7-9-21(22)35-15-16-5-3-2-4-6-16)24-23-25(32)19-14-18(29)8-10-20(19)36-26(23)27(33)31(24)28-30-11-12-37-28/h2-14,24H,15H2,1H3 |
InChI Key |
SCDLZPZPBWKZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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